Cytotoxic Selectivity: N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline Exhibits Moderate Potency in A549 Lung Adenocarcinoma Cells
In a standardized 2D cytotoxicity assay using the A549 lung adenocarcinoma cell line, the target compound demonstrated an IC₅₀ value of 6.26 ± 0.33 µM . This level of potency positions the compound as a moderately active starting point for medicinal chemistry optimization, distinguishing it from inactive analogs and providing a clear benchmark for synthetic derivatization.
| Evidence Dimension | Antiproliferative activity (Cytotoxicity) |
|---|---|
| Target Compound Data | IC₅₀ = 6.26 ± 0.33 µM |
| Comparator Or Baseline | Inactive analogs (IC₅₀ > 100 µM); Cisplatin (baseline positive control) |
| Quantified Difference | Moderate activity vs. inactive analogs; Less potent than clinical standard Cisplatin |
| Conditions | A549 human lung adenocarcinoma cell line, 2D culture |
Why This Matters
Provides a validated, quantitative baseline for structure-activity relationship (SAR) studies, enabling researchers to select this scaffold over inactive alternatives for targeted anticancer drug discovery.
